molecular formula C24H23N3O6 B12024044 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate CAS No. 765902-06-5

4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate

Cat. No.: B12024044
CAS No.: 765902-06-5
M. Wt: 449.5 g/mol
InChI Key: VONHDOVQGAWGST-CVKSISIWSA-N
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Description

4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound that belongs to the class of acyl hydrazones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 4-propoxybenzohydrazide. The next step involves the condensation of 4-propoxybenzohydrazide with 2-furoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol. This inhibition can help manage diabetic complications by reducing the accumulation of sorbitol in tissues . The compound’s hydrazone linkage and furan ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

4-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)phenyl furan-2-carboxylate can be compared with other acyl hydrazones and related compounds:

Properties

CAS No.

765902-06-5

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H23N3O6/c1-2-13-31-19-11-7-18(8-12-19)23(29)25-16-22(28)27-26-15-17-5-9-20(10-6-17)33-24(30)21-4-3-14-32-21/h3-12,14-15H,2,13,16H2,1H3,(H,25,29)(H,27,28)/b26-15+

InChI Key

VONHDOVQGAWGST-CVKSISIWSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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